3-(Boc-amino)-1-(benzyloxy)-2-propanol
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Overview
Description
3-(Boc-amino)-1-(benzyloxy)-2-propanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a benzyloxy group attached to a propanol backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules where protection of functional groups is necessary.
Scientific Research Applications
3-(Boc-amino)-1-(benzyloxy)-2-propanol is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(Boc-amino)-1-(benzyloxy)-2-propanol is the N-Boc deprotection process, which is a common reaction in pharmaceutical research and development . The compound acts as a substrate in this process, undergoing deprotection to yield a variety of aromatic and aliphatic amines .
Mode of Action
The compound interacts with its targets through a catalytic process . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
Biochemical Pathways
The affected pathway is the N-Boc deprotection pathway. The compound, under the influence of a catalyst and solvent, undergoes deprotection to yield a variety of aromatic and aliphatic amines . This process often occurs in residence times of less than a minute at 140 °C .
Pharmacokinetics
The compound’s ADME properties are influenced by the conditions of the reaction. For instance, using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines . The same catalyst/solvent combination is ineffective in batch conditions, due to the much lower temperature of refluxing thf .
Result of Action
The result of the compound’s action is the production of a variety of aromatic and aliphatic amines . For example, Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per hour per gram of catalyst, sustained over 9 hours .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the use of a catalyst lowers the required reaction temperature . Additionally, the reaction is more efficient in a continuous flow reactor with a low-boiling solvent, as compared to batch conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-(benzyloxy)-2-propanol typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group and the introduction of a benzyloxy group. One common method involves the reaction of 3-amino-1-(benzyloxy)-2-propanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-1-(benzyloxy)-2-propanol can undergo various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Substitution Reactions: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Deprotection: 3-amino-1-(benzyloxy)-2-propanol
Substitution: Various substituted propanol derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-1-(benzyloxy)-2-propanol: Features both Boc and benzyloxy groups.
3-(Cbz-amino)-1-(benzyloxy)-2-propanol: Contains a carbobenzyloxy (Cbz) protected amino group instead of Boc.
3-(Fmoc-amino)-1-(benzyloxy)-2-propanol: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group instead of Boc.
Uniqueness
This compound is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-3-phenylmethoxypropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSAGJQTUBCWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137618-53-2 |
Source
|
Record name | tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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